

# EPA TSCA SNUR significant new use rule oxazolidine 3,3'-methylenebis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Oxazolidine, 3,3'-methylenebis[5-methyl-

CAS No.: 66204-44-2

Cat. No.: S604777

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## Understanding the SNUR for Oxazolidine, 3,3'-methylenebis[5-methyl-

The U.S. Environmental Protection Agency (EPA) has proposed an amendment to the SNUR for the chemical substance **Oxazolidine, 3,3'-methylenebis[5-methyl-** (Chemical Identity: **Oxazolidine, 3,3'-methylenebis[5-methyl-**; PMN Case Number: **P-93-1694**) [1] [2] [3]. This action, governed by Section 5(a)(2) of TSCA, mandates that anyone intending to manufacture or process this chemical for a activity designated as a "significant new use" must notify the EPA at least 90 days before commencing that activity [2].

The primary goal of this rule is to allow certain new uses reported in a Significant New Use Notice (SNUN) without requiring additional notifications, while simultaneously designating the lack of specific worker protections as a new, reportable use [2]. This enables the EPA to review and, if necessary, mitigate potential risks before the new use begins.

## Quantifying the Regulation: Key Data Tables

For clarity, the critical quantitative data and regulatory requirements are summarized below.

Table 1: Substance Identification and Key Limits

Attribute	Detail
Chemical Name	Oxazolidine, 3,3'-methylenebis[5-methyl- [2]
PMN Case Number	P-93-1694 [3]
New Chemical Exposure Limit (NCEL)	0.1 mg/m <sup>3</sup> (8-hour time-weighted average) [3]
SNUR Publication Date (Proposed)	February 8, 2018 [2]

Table 2: Significant New Use Scenarios &amp; Compliance Requirements

Category	Significant New Use (Unless Modified by the Rule)	Key Compliance Requirements / Citations
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| **Worker Protection** | Manufacturing, processing, or using the substance without implementing a Hierarchy of Controls [4]. | • Implement feasible engineering/administrative controls first. • Use PPE, including respirators with an APF of at least 50, if controls are insufficient [5] [4]. | | **Hazard Communication** | Failure to develop and implement a written hazard communication program. | • Use Safety Data Sheets (SDS), not MSDSs. • Ensure labels and SDS conform to OSHA HazCom standards [4]. | | **Recordkeeping** | Not maintaining records documenting compliance with the SNUR. | • Retain records for years [5]. |

## Experimental Protocol for SNUR Compliance Assessment

This protocol outlines a systematic approach to evaluate whether activities with the substance constitute a significant new use.

### 1. Substance and Regulatory Identification

- **Confirm Chemical Identity:** Verify that the substance in question matches **Oxazolidine, 3,3'-methylenebis[5-methyl- (PMN P-93-1694)** [3].

- **Check the TSCA Inventory:** Confirm the substance is on the TSCA Inventory and check for an "S" flag, which indicates it is subject to a SNUR [6].

## 2. Define the Condition of Use

- **Activity Characterization:** Clearly define the intended activity (manufacturing, processing, use).
- **Parameter Documentation:** Document all relevant parameters, including:
  - **Production Volume:** The projected annual volume.
  - **Process Description:** Detailed methods of manufacturing and processing.
  - **Worker Exposure Scenarios:** Identify all roles with potential exposure (inhalation, dermal).
  - **Environmental Release Pathways:** Identify potential points of release to water, air, or land.

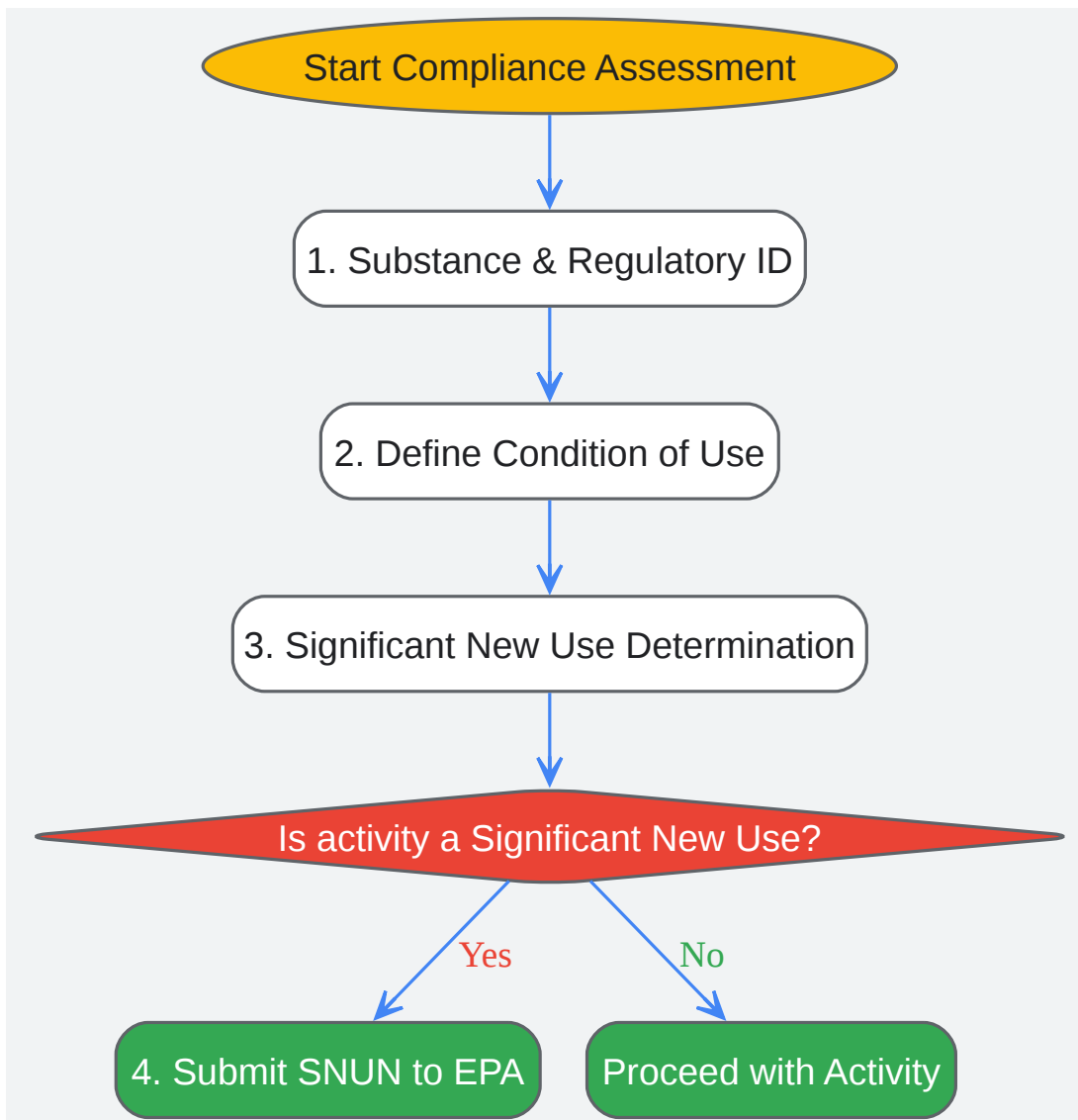
## 3. Significant New Use Determination

- **Compare with the Rule:** Compare your defined "condition of use" against the specific activities designated as significant new uses in the SNUR (refer to Table 2).
- **Evaluate Protections:** Assess if your planned worker protection measures align with the required Hierarchy of Controls and specific PPE standards.

## 4. Notification and Commencement

- **If a match is found:** You must prepare and submit a Significant New Use Notice (SNUN) to the EPA at least 90 days before beginning the activity [2] [6].
- **Await EPA Review:** You may not commence the new use until the EPA has reviewed your notice, made a determination, and taken any required actions [2].

The workflow for this compliance assessment can be visualized as follows:



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## Protocol for Implementing Worker Protection Controls

For any activity subject to this SNUR, a hierarchical approach to worker protection is mandated [4].

### 1. Hierarchy of Controls Implementation

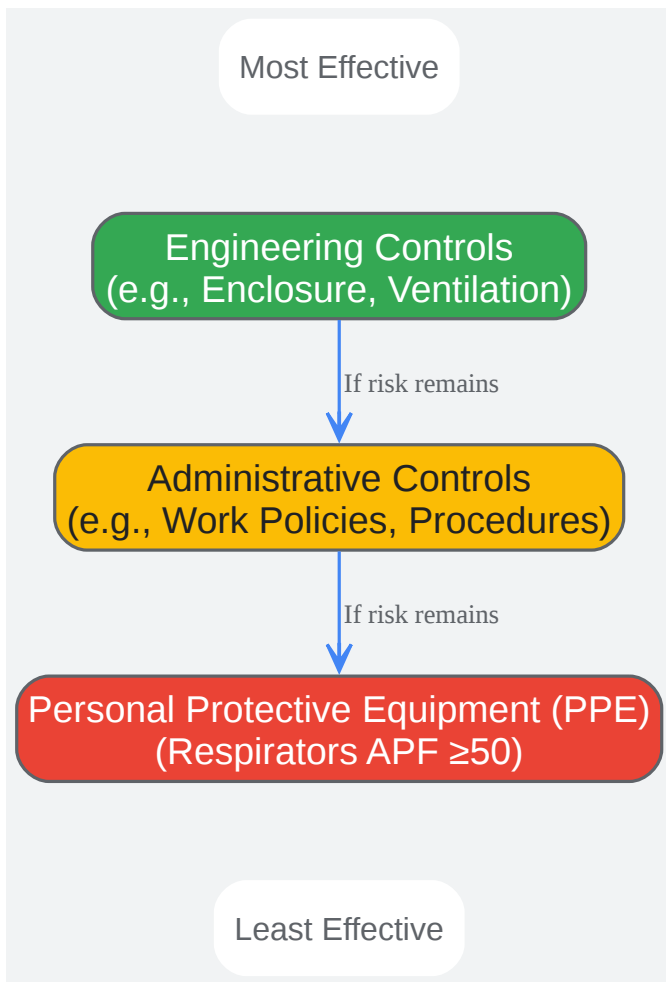
- **Engineering Controls:** As a first step, identify and implement all feasible engineering controls. These are designed to remove the hazard at its source.
  - **Examples:** Enclosure or confinement of the operation, general and local ventilation systems [5].

- **Administrative Controls:** If engineering controls are insufficient, implement administrative controls to change the way work is done.
  - **Examples:** Establishing workplace policies and procedures that reduce exposure duration or shift rotations [5].
- **Personal Protective Equipment (PPE):** PPE is required where the above controls are not feasible or do not fully mitigate the risk.
  - **Respiratory Protection:** For this substance, any respirator used must provide a NIOSH Assigned Protection Factor (APF) of at least 50 [5].
  - **Dermal/Eye Protection:** Based on the exposure assessment, provide and require the use of appropriate gloves, goggles, or face shields.

## 2. Hazard Communication Program

- **Develop a Written Program:** Create and maintain a hazard communication program for the substance in accordance with OSHA's Hazard Communication Standard (HCS) [4].
- **Prepare Safety Data Sheets (SDS):** Ensure the SDS uses the updated terminology and includes all required hazard statements. Use the CAS number for identification where possible [4].
- **Labeling:** All containers must have labels that include the chemical identity and appropriate hazard warnings, consistent with OSHA HCS and Globally Harmonized System (GHS) criteria [4].

The relationship between these protective measures is structured hierarchically, as shown below:



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## Economic Considerations for Compliance

The costs associated with SNUR compliance are primarily incurred if a SNUN is required.

- **SNUN Submission Cost:** Estimated at **\$45,000** per submission for large businesses and **\$14,500** for small businesses. These figures include preparation costs and the TSCA user fee [7].
- **User Fees:** For the fiscal year 2022, the user fee was **\$37,000** for large businesses and **\$6,480** for small businesses [7].
- **Export Notification:** A one-time notice to EPA is required for the first export to a particular country, with an estimated cost of **\$106** per notification [7].

## Frequently Asked Questions

**How do I know if my chemical is subject to a SNUR?** Substances on the TSCA Inventory that are subject to a SNUR are designated with an "S" flag. For confidential substances, you should seek certification from the seller that your intended use is not a significant new use [6].

**Can I use older-style respirators that were listed in previous SNURs?** Yes, EPA allows the continued use of fifteen older-style respirators listed in the regulations to avoid triggering a SNUN. Alternatively, you may use a newer respirator with an equivalent or higher Assigned Protection Factor (APF) [4].

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## References

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